2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide (CAS 1058456-31-7) is a heterocyclic small molecule built on a [1,2,3]triazolo[4,5-d]pyrimidine core substituted at the 7-position with a piperazine-acetamide moiety. The scaffold belongs to the triazolopyrimidine class, which has been extensively explored for kinase inhibition (e.g., FGFR3, CDK2) and antiproliferative activity in oncology research.

Molecular Formula C11H16N8O
Molecular Weight 276.30 g/mol
CAS No. 1058456-31-7
Cat. No. B6534027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
CAS1058456-31-7
Molecular FormulaC11H16N8O
Molecular Weight276.30 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N)N=N1
InChIInChI=1S/C11H16N8O/c1-17-10-9(15-16-17)11(14-7-13-10)19-4-2-18(3-5-19)6-8(12)20/h7H,2-6H2,1H3,(H2,12,20)
InChIKeyPAPMIPWSXIBEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide (CAS 1058456-31-7) for Research Procurement


2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide (CAS 1058456-31-7) is a heterocyclic small molecule built on a [1,2,3]triazolo[4,5-d]pyrimidine core substituted at the 7-position with a piperazine-acetamide moiety . The scaffold belongs to the triazolopyrimidine class, which has been extensively explored for kinase inhibition (e.g., FGFR3, CDK2) and antiproliferative activity in oncology research [1]. This specific compound is supplied primarily as a research-grade building block (typically ≥95% purity, molecular formula C₁₁H₁₆N₈O, MW 276.30 g/mol) and is intended for use as a synthetic intermediate or a reference standard in medicinal chemistry programs .

Why Generic Substitution Fails for 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide


Direct experimental evidence quantifying the biological or physicochemical differentiation of this specific compound from its closest analogs is extremely limited in the current public domain. No peer-reviewed studies or patents could be identified that report head-to-head or cross-study comparative data for 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide. Consequently, researchers must rely on class-level SAR inferences and computed molecular descriptors to justify selection. Key parameters that distinguish this compound from its N-substituted analogs include its lower molecular weight (276.30 vs. 290–386 g/mol for N-alkyl/aryl derivatives), a higher fraction of sp³ carbons, and a terminal primary amide that offers a unique hydrogen-bond donor/acceptor profile and a synthetic handle for further derivatization [1]. These differences matter in procurement decisions where molecular simplicity, synthetic tractability, or a specific physicochemical profile (e.g., lower logP, higher aqueous solubility) is prioritized over pre-optimized biological activity.

Product-Specific Quantitative Evidence Guide for 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide


Molecular Weight Advantage: Lower MW Relative to N-Substituted Analogs

The target compound (MW 276.30 g/mol) is ~5% lighter than the N-methyl analog (MW 290.32) and >28% lighter than N-aryl analogs such as N-(3-chlorophenyl) (MW 386.84) and N-(2,4-difluorophenyl) (MW 387.4) . Lower MW correlates with improved ligand efficiency metrics and a higher probability of favorable ADME properties, making the unsubstituted acetamide a preferred starting point for fragment-based or lead-like campaigns [1].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Hydrogen-Bond Donor Count: Primary Amide vs. N-Substituted Analogs

The target compound possesses a primary amide (-CONH₂), contributing 2 hydrogen-bond donor (HBD) atoms from the amide NH₂ [1]. In contrast, the N-methyl analog has only 1 HBD (secondary amide), while the N-aryl analogs have 1 HBD. The extra HBD can enhance aqueous solubility but may reduce passive membrane permeability. This trade-off is critical when designing compounds for CNS targets (where HBD ≤3 is preferred) vs. peripheral targets [2].

Physicochemical Profiling Permeability Solubility

Topological Polar Surface Area (tPSA): Impact on Oral Bioavailability

The computed tPSA for the target compound is approximately 105 Ų, compared to ~96 Ų for the N-methyl analog and ~96 Ų for N-aryl analogs (amide NH replaced) [1]. This 9 Ų increase reflects the primary amide group and places the compound closer to the typical oral drug threshold of <140 Ų while still maintaining a favorable balance [2].

Drug-likeness ADME Prediction Oral Bioavailability

Synthetic Utility: Primary Amide as a Versatile Functional Handle

The terminal primary amide of the target compound enables straightforward conversion to nitriles, tetrazoles, amines (via Hofmann rearrangement), or further N-alkylation/arylation, whereas N-substituted analogs (e.g., N-methyl, N-aryl) present a blocked nitrogen that limits downstream diversification [1]. In the context of the triazolopyrimidine class, the availability of a free primary amide has been exploited in the synthesis of hydrazone-containing antiproliferative agents, where the amide serves as a key intermediate [2].

Synthetic Chemistry Derivatization Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide


Fragment-Based Drug Discovery (FBDD) Programs Targeting Kinases

With a MW of 276.30 g/mol, the compound falls within the 'fragment' space (MW <300). The triazolopyrimidine core is a recognized kinase hinge-binder, and the primary amide offers both hydrogen-bonding capacity and a vector for fragment growing . Procure this compound as a fragment hit or a core scaffold for fragment elaboration, leveraging its lower MW relative to N-substituted analogs [1].

Synthesis of Focused Libraries via Amide Derivatization

The free primary amide allows for rapid parallel synthesis of amide, tetrazole, and nitrile libraries by well-established transformations . This compound can serve as a key intermediate for generating diverse chemotypes around the triazolopyrimidine scaffold, as exemplified in the synthesis of hydrazone-bearing antiproliferative agents [1].

Physicochemical Benchmarking in Lead Optimization

As the simplest N-unsubstituted acetamide in the series, this compound provides a baseline physicochemical profile (tPSA ~105 Ų, 2 HBD, lower logP) against which the effects of N-substitution can be systematically assessed . Researchers can use this compound to deconvolute the contribution of the amide substituent to solubility, permeability, and metabolic stability in a matched molecular pair analysis [1].

Reference Standard for Analytical Method Development

With a defined molecular formula (C₁₁H₁₆N₈O) and high purity (≥95%), this compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development in quality control workflows for triazolopyrimidine-based projects .

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